molecular formula C21H24N2O2 B5919062 4-methyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

4-methyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B5919062
M. Wt: 336.4 g/mol
InChI Key: ZLJCMCLDLPNXDL-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the 2-methylpiperidine derivative.

    Coupling Reaction: The piperidine derivative is then coupled with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-10-12-17(13-11-15)20(24)22-19-9-4-3-8-18(19)21(25)23-14-6-5-7-16(23)2/h3-4,8-13,16H,5-7,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJCMCLDLPNXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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